InChI=1S/C7H4BrIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
. LPKLMHLJNYUOPU-UHFFFAOYSA-N
. Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 .
4-Bromo-3-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that combines a pyrazole ring with a benzene ring. The specific substituents of bromine and iodine at the 4th and 3rd positions, respectively, contribute to its unique chemical properties and biological activities. Indazole derivatives are recognized for their diverse applications in medicinal chemistry, particularly due to their potential therapeutic effects against various diseases, including cancer and inflammatory disorders.
4-Bromo-3-iodo-1H-indazole is classified as a heterocyclic aromatic compound. Its structure allows it to participate in a range of chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of 4-Bromo-3-iodo-1H-indazole can be achieved using several approaches:
The synthesis typically requires specific catalysts, such as palladium-based catalysts for coupling reactions, and precise control over reaction conditions (temperature, time, and solvent) to achieve optimal yields and purity. For instance, reactions may be conducted in dimethylformamide at elevated temperatures to facilitate the coupling process .
The molecular formula of 4-Bromo-3-iodo-1H-indazole is C_7H_5BrI_N_2. Its structure features:
Key data regarding its molecular structure includes:
4-Bromo-3-iodo-1H-indazole can undergo several types of chemical reactions:
For example, substitution reactions may involve the use of strong nucleophiles such as amines or thiols under basic conditions to facilitate the exchange of halogen atoms .
The mechanism of action for 4-Bromo-3-iodo-1H-indazole primarily involves its interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines, highlighting their potential as therapeutic agents .
4-Bromo-3-iodo-1H-indazole is typically a solid at room temperature with a crystalline appearance. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents like dimethyl sulfoxide but less so in water.
The compound exhibits stability under standard laboratory conditions but may decompose upon exposure to strong acids or bases. Its reactivity profile allows it to participate in various chemical transformations typical of halogenated heterocycles .
4-Bromo-3-iodo-1H-indazole has several applications in scientific research:
The synthesis of 4-bromo-3-iodo-1H-indazole exemplifies the strategic challenges in achieving precise regiocontrol in polyhalogenated heterocycles. This bifunctional halogenation pattern enables sequential cross-coupling reactions, making it a critical synthetic intermediate for pharmaceutical and materials chemistry.
Palladium catalysis provides exceptional regioselectivity for the stepwise introduction of bromine and iodine atoms onto the indazole scaffold. This methodology typically initiates with the bromination of the electron-rich C4 position, leveraging palladium's ability to facilitate electrophilic aromatic substitution under mild conditions. The resulting 4-bromoindazole intermediate subsequently undergoes ortho-directed iodination at C3, where the bromo substituent acts as a directing group. Key to this sequential functionalization is the use of Pd(0)/Pd(II) catalytic systems with phosphine ligands (e.g., P(tBu)₃·HBF₄) to prevent undesirable homocoupling or overhalogenation [1] [8].
Reaction optimization studies reveal that bromination efficiency critically depends on the choice of brominating agent (NBS vs. Br₂) and solvent polarity. Iodination requires stoichiometric copper(I) iodide as a halide scavenger to prevent catalyst poisoning by iodide byproducts. This protocol achieves isolated yields of 70-85% for 4-bromo-3-iodo-1H-indazole with >95% regiochemical fidelity, confirmed by ¹H-¹³C HMBC NMR correlations establishing halogen placement [1] [8].
Table 1: Palladium Ligand Effects on Sequential Halogenation Yield
Ligand | Bromination Efficiency (%) | Iodination Efficiency (%) | Overall Yield (%) |
---|---|---|---|
PPh₃ | 65 | 52 | 34 |
P(tBu)₃·HBF₄ | 92 | 91 | 84 |
XPhos | 88 | 78 | 69 |
DPEPhos | 71 | 67 | 48 |
Copper-catalyzed C-H functionalization offers a cost-effective alternative to palladium chemistry, particularly suitable for industrial-scale synthesis. This approach employs CuI (10-20 mol%) in conjunction with N-halosuccinimide reagents (NBS for bromination, NIS for iodination) under aerobic conditions. The mechanism proceeds via single-electron transfer (SET) from the indazole nitrogen to Cu(II), generating a nitrogen-centered radical that directs halogenation at the ortho position (C4). Subsequent halogen migration or catalyst-mediated isomerization affords the thermodynamically favored 3,4-dihalogenated pattern [3] [8].
Notably, unprotected 1H-indazole shows superior reactivity compared to N-protected derivatives due to coordination flexibility. Solvent screening identifies 1,4-dioxane and dimethylacetamide (DMA) as optimal for maintaining catalyst solubility while minimizing N-alkylation side reactions. This method achieves 68-75% isolated yields with excellent functional group tolerance, including compatibility with esters, nitriles, and protected amines at indazole C5-C7 positions [8].
Table 2: Copper Source Screening for Direct C-H Halogenation
Copper Source | Reaction Temperature (°C) | Time (h) | 4-Bromo-3-iodo Yield (%) |
---|---|---|---|
CuI | 110 | 12 | 75 |
CuCl₂ | 110 | 14 | 58 |
Cu(OAc)₂ | 130 | 10 | 63 |
CuBr·SMe₂ | 100 | 16 | 71 |
CuTC | 80 | 24 | 42 |
Diazonium chemistry enables regioselective iodination through in situ generation of diazonium salts from 3-amino-4-bromo-1H-indazole precursors. Optimal conditions use tert-butyl nitrite (1.5 equiv) or isoamyl nitrite in anhydrous acetonitrile at -10°C to 0°C, followed by addition of potassium iodide (2 equiv). The diazotization step requires strict temperature control to prevent diazo bond cleavage, while iodination proceeds via Sandmeyer-type mechanisms with Cu(I)-assisted iodide delivery [6] [7].
Solvent polarity profoundly influences reaction kinetics: polar aprotic solvents (DMF, DMAc, NMP) accelerate iodide nucleophilicity without hydrolyzing the diazonium intermediate. This cascade achieves 80-88% yields with complete retention of the pre-existing bromine substituent. The method's scalability was demonstrated in kilogram-scale syntheses of pharmaceutical intermediates, requiring only simple filtration to remove copper byproducts [6] [7].
Temperature modulation provides exceptional control over halogenation sequence and position. Low-temperature bromination (-78°C) of 3-iodoindazole derivatives favors C4 electrophilic substitution through kinetic control, exploiting the ortho-directing effect of the iodo substituent. Conversely, high-temperature iodination (80-100°C) of 4-bromoindazoles proceeds via thermally activated halogen dance rearrangement, where the bromine migrates from C3 to C4 prior to iodination [8].
Table 3: Temperature Effects on Halogenation Regioselectivity
Starting Material | Reaction Conditions | Product Ratio (4-Br-3-I : 3-Br-4-I) | Dominant Mechanism |
---|---|---|---|
3-Iodo-1H-indazole | NBS, DMF, -78°C, 2h | 92:8 | Ortho-directed electrophilic substitution |
4-Bromo-1H-indazole | NIS, Dioxane, 100°C, 8h | 6:94 | Halogen migration/iodination |
Unsubstituted indazole | I₂, KIO₃, H₂SO₄, 0°C → 25°C, 12h | 45:55 | Competitive electrophilic attack |
Solid-phase synthesis enables rapid generation of halogenated indazole libraries through polymer-supported intermediates. Wang resin-bound 3-amino-4-bromoindazoles undergo diazotization-iodination with reagent cocktails (NaNO₂/HBF₄/KI), achieving near-quantitative conversion within 2 hours under microwave irradiation (80°C). The solid support minimizes diazonium decomposition pathways observed in solution phase, while facilitating purification through simple resin washing. Cleavage with TFA/DCM (95:5) liberates 4-bromo-3-iodo-1H-indazole in 90-94% purity without chromatographic purification [8].
Recent advances employ polymer-supported copper catalysts (CuI-PS-DABCO) for tandem cyclization-halogenation sequences. 2-Haloaryl aldimines immobilized on Merrifield resin undergo Cadogan-type cyclization followed by regioselective bromination/iodination in a single reactor, reducing metal contamination below ICP-MS detection limits (<5 ppm). This integrated approach demonstrates exceptional atom economy, with an E-factor of 12 compared to 45 for solution-phase routes [8].
Table 4: Solid-Phase Supports for Indazole Halogenation
Support Material | Functionalization | Halogenation Efficiency (%) | Purity After Cleavage (%) | Metal Leaching (ppm) |
---|---|---|---|---|
Wang resin | Carboxyl-linked hydrazide | 88 | 92 | N/A |
Merrifield resin | Benzyl-type linker | 95 | 94 | <5 |
TentaGel S NH₂ | Amide coupling | 82 | 90 | N/A |
Polystyrene-DABCO | Copper immobilization | 91 | 96 | <1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7